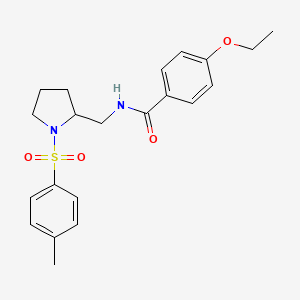

4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

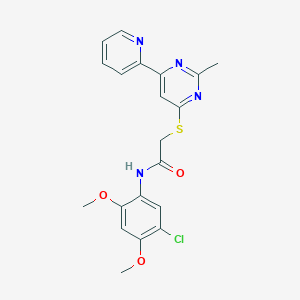

4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

A key aspect of research on 4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide involves its synthesis and the exploration of its chemical structure. Studies such as those by Bobeldijk et al. (1990) have developed methodologies for the high-yield synthesis of related benzamide derivatives, which are precursors to radiopharmaceuticals for imaging purposes (Bobeldijk et al., 1990). These methodologies highlight the importance of specific benzamide compounds in the preparation of diagnostic agents, demonstrating the relevance of chemical synthesis techniques in enhancing the availability and purity of these compounds for further research and application.

Potential Therapeutic Applications

Research into the neuroleptic activity of benzamide derivatives, as investigated by Iwanami et al. (1981), has shown that these compounds exhibit significant inhibitory effects on certain types of behavior in animal models, indicating their potential utility in treating disorders such as psychosis (Iwanami et al., 1981). This line of research points to the therapeutic possibilities of benzamide derivatives, including this compound, in managing mental health conditions.

Receptor Binding Properties

The binding properties of substituted benzamides to receptors, particularly dopamine-D2 receptors in the brain, have been a subject of study, offering insights into how these compounds could influence neurotransmitter systems. Works like that of Hall, Köhler, and Gawell (1985) have detailed the selective blocking by substituted benzamides of dopamine-D2 binding sites, providing a foundation for their use in studying and potentially treating neurological disorders (Hall, Köhler, & Gawell, 1985).

Diagnostic Applications in Neurodegenerative Diseases

Benzamide derivatives have also been explored for their diagnostic capabilities in neurodegenerative diseases. For instance, Kepe et al. (2006) utilized a specific benzamide derivative as a molecular imaging probe to quantify receptor densities in Alzheimer's disease patients, suggesting the utility of these compounds in the early diagnosis and monitoring of neurodegenerative conditions (Kepe et al., 2006).

Advanced Drug Development

Further research by Zhou et al. (2008) on the development of histone deacetylase inhibitors highlights the role of benzamide derivatives in creating new therapeutic agents with potential applications in cancer treatment (Zhou et al., 2008). This indicates the broader applicability of these compounds in addressing a variety of health conditions beyond their initial neurologic and psychiatric implications.

Future Directions

Properties

IUPAC Name |

4-ethoxy-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-3-27-19-10-8-17(9-11-19)21(24)22-15-18-5-4-14-23(18)28(25,26)20-12-6-16(2)7-13-20/h6-13,18H,3-5,14-15H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMUNHUIXWVMCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2552750.png)

![2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2552754.png)

![7-chloro-5-[2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B2552755.png)

![3-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2552758.png)

![7-((4-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2552762.png)

![2-Chloro-N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2552771.png)